Cas no 1805216-32-3 (5-Amino-2-(difluoromethyl)-3-fluoropyridine-6-carboxaldehyde)
5-Amino-2-(difluoromethyl)-3-fluoropyridine-6-carboxaldehyde Chemical and Physical Properties
Names and Identifiers
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- 5-Amino-2-(difluoromethyl)-3-fluoropyridine-6-carboxaldehyde
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- Inchi: 1S/C7H5F3N2O/c8-3-1-4(11)5(2-13)12-6(3)7(9)10/h1-2,7H,11H2
- InChI Key: DGCSCFXGWUHJRF-UHFFFAOYSA-N
- SMILES: FC1=CC(=C(C=O)N=C1C(F)F)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 191
- XLogP3: 1.3
- Topological Polar Surface Area: 56
5-Amino-2-(difluoromethyl)-3-fluoropyridine-6-carboxaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029069240-1g |
5-Amino-2-(difluoromethyl)-3-fluoropyridine-6-carboxaldehyde |
1805216-32-3 | 97% | 1g |
$1,549.60 | 2022-04-01 |
5-Amino-2-(difluoromethyl)-3-fluoropyridine-6-carboxaldehyde Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
Additional information on 5-Amino-2-(difluoromethyl)-3-fluoropyridine-6-carboxaldehyde
5-Amino-2-(difluoromethyl)-3-fluoropyridine-6-carboxaldehyde (CAS No. 1805216-32-3)
The compound 5-Amino-2-(difluoromethyl)-3-fluoropyridine-6-carboxaldehyde (CAS No. 1805216-32-3) is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound, characterized by its unique structure, has garnered attention in recent years due to its promising properties and versatility in synthetic chemistry. The molecule consists of a pyridine ring substituted with an amino group at position 5, a difluoromethyl group at position 2, a fluorine atom at position 3, and a carboxaldehyde group at position 6. These functional groups contribute to its reactivity, stability, and biological activity.
Recent studies have highlighted the importance of 5-Amino-2-(difluoromethyl)-3-fluoropyridine-6-carboxaldehyde in the development of novel pharmaceutical agents. Its structure allows for the exploration of various therapeutic applications, including anti-inflammatory, antiviral, and anticancer activities. Researchers have found that the compound exhibits selective binding to specific protein targets, making it a valuable candidate for drug design. Moreover, the presence of fluorine atoms in the molecule enhances its lipophilicity and bioavailability, which are critical factors in drug development.
In addition to its pharmaceutical potential, 5-Amino-2-(difluoromethyl)-3-fluoropyridine-6-carboxaldehyde has shown promise in agrochemical applications. Its ability to inhibit key enzymes involved in plant pathogenesis has led to investigations into its use as a fungicide or herbicide. Field trials have demonstrated that this compound can effectively control fungal infections in crops without causing significant harm to the environment or non-target organisms.
The synthesis of 5-Amino-2-(difluoromethyl)-3-fluoropyridine-6-carboxaldehyde involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Recent advancements in catalytic asymmetric synthesis have enabled the efficient production of this compound with high enantiomeric purity. This has significantly reduced production costs and improved scalability for industrial applications.
From a structural perspective, the pyridine ring serves as a rigid framework that facilitates the proper orientation of substituents for optimal reactivity. The amino group at position 5 acts as a nucleophile in various reactions, while the carboxaldehyde group at position 6 provides sites for further functionalization. The difluoromethyl group at position 2 contributes to electronic effects that modulate the reactivity of adjacent functional groups.
Recent research has also explored the use of 5-Amino-2-(difluoromethyl)-3-fluoropyridine-6-carboxaldehyde as a building block for advanced materials science applications. Its ability to form stable coordination complexes with transition metals has led to its use in designing new catalysts for industrial processes. Additionally, its unique electronic properties make it a candidate for applications in optoelectronics and sensor technology.
In terms of environmental impact, studies have shown that 5-Amino-2-(difluoromethyl)-3-fluoropyridine-6-carboxaldehyde degrades efficiently under aerobic conditions, reducing concerns about long-term environmental persistence. However, further research is needed to fully understand its ecological footprint and ensure sustainable production practices.
Overall, 5-Amino-2-(difluoromethyl)-3-fluoropyridine-6-carboxaldehyde (CAS No. 1805216-32-3) represents a versatile and innovative molecule with wide-ranging applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool for researchers seeking to develop novel compounds with enhanced biological activity and chemical stability.
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